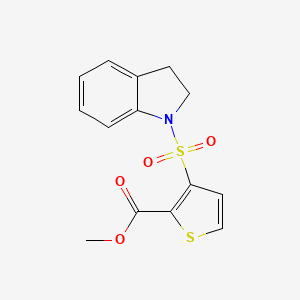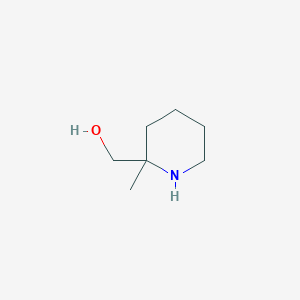
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of certain enzymes and has shown promising results in various applications.
Wirkmechanismus
The mechanism of action of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile involves the inhibition of the ATP-binding site of protein kinases. This prevents the transfer of phosphate groups from ATP to target proteins, resulting in the inhibition of cellular processes that are regulated by protein kinases.
Biochemical and Physiological Effects:
Studies have shown that (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile has potent antiproliferative effects on cancer cells. It has also been shown to induce apoptosis and inhibit angiogenesis, which are important processes in cancer development and progression. In addition, (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile in lab experiments is its potency as an inhibitor of protein kinases. This makes it a valuable tool for studying the role of protein kinases in various cellular processes. However, one of the limitations of using (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile is its potential toxicity, which may affect the validity of experimental results.
Zukünftige Richtungen
There are several future directions for the research on (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile. One direction is the development of more potent and selective inhibitors of protein kinases that can be used for the treatment of cancer and other diseases. Another direction is the investigation of the effects of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile on other cellular processes that are regulated by protein kinases. This may lead to the discovery of new targets for drug development. Finally, the potential use of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile as a diagnostic tool for cancer and other diseases is also an area of future research.
Synthesemethoden
The synthesis of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile involves the reaction of 2-nitroaniline with 4-chlorobenzaldehyde in the presence of thiazole and acetic acid. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile has been extensively studied for its potential as an inhibitor of certain enzymes. It has shown promising results in inhibiting the activity of protein kinases, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis. This makes (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O2S/c19-14-7-5-12(6-8-14)16-11-26-18(22-16)13(9-20)10-21-15-3-1-2-4-17(15)23(24)25/h1-8,10-11,21H/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKYFABWDYJQBE-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B2578203.png)

![5-isopropyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2578206.png)
![N-(2-fluorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2578207.png)



![3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2578216.png)
![N-(4-fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2578218.png)


![2-Chloro-1-[(3S,4S)-3-methyl-4-(morpholine-4-carbonyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2578221.png)
